molecular formula C7H10ClFN2 B127483 (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride CAS No. 156941-64-9

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

Cat. No. B127483
M. Wt: 176.62 g/mol
InChI Key: APQFRSWQIFVTQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazine compounds involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine starts with 2-fluoroaniline and proceeds through acylation and chlorination to obtain 4-chloro-2-fluoroaniline, which is then converted to the hydrazine through diazotization and reduction, yielding a high purity product with a yield of about 87.1% . This method could potentially be adapted for the synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride by starting with an appropriately substituted aniline.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be confirmed using various spectroscopic techniques such as IR spectroscopy, CIMS, 1H NMR, and 13C NMR . X-ray structural analysis can also be used to determine the configuration of the molecules, as seen in the study of trifluoromethyl-substituted dielectrophile . These techniques would likely be applicable in analyzing the molecular structure of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride.

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation with other reagents such as hydroxylamine and hydrazine hydrochloride . The reactivity of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride would need to be studied in the context of its potential applications, which could include the synthesis of herbicides or energetic materials .

Physical and Chemical Properties Analysis

The physical properties such as melting point can be determined through experimental synthesis and characterization. For example, 4-chloro-2-fluorophenylhydrazine has a melting point range of 59-60°C . The chemical properties, including reactivity and stability, can be inferred from related compounds. Energetic properties, if relevant, can be theoretically computed and compared to other energetic materials .

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

properties

IUPAC Name

(3-fluoro-4-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQFRSWQIFVTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659325
Record name (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

CAS RN

156941-64-9
Record name (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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